

# Avibactam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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## Compound of Interest

Compound Name: Avibactam

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## Abstract

**Avibactam** is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that has become a critical component in the fight against multidrug-resistant Gram-negative bacteria.[1][2][3][4][5] Its unique chemical structure and reversible covalent inhibition mechanism set it apart from traditional  $\beta$ -lactamase inhibitors.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **Avibactam**. It includes a compilation of quantitative data, detailed experimental methodologies from key studies, and visualizations to elucidate its function and interactions.

## Chemical Structure and Physicochemical Properties

**Avibactam**, chemically known as [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate, is a diazabicyclooctane derivative.[6][7] Unlike traditional  $\beta$ -lactamase inhibitors such as clavulanic acid and tazobactam, **Avibactam** does not possess a  $\beta$ -lactam ring.[1] Its structure is designed to mimic the transition state of  $\beta$ -lactam hydrolysis, allowing it to effectively bind to the active site of  $\beta$ -lactamase enzymes.[8]

The sodium salt of **Avibactam** is a white crystalline powder with high purity (typically >98%), which is essential for its pharmaceutical applications.[6]

## Chemical Structure

## Avibactam

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Caption: Chemical structure of **Avibactam**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Avibactam** is presented in Table 1.

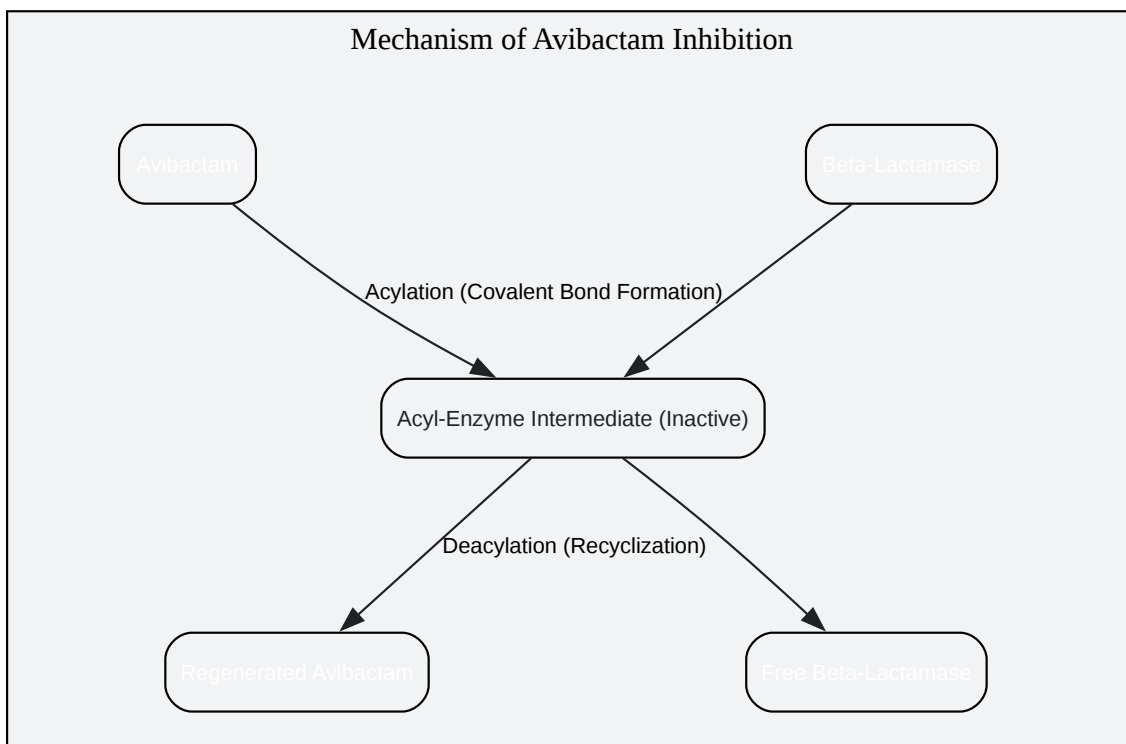
Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>11</sub> N <sub>3</sub> O <sub>6</sub> S	[5][7][9]
Molecular Weight	265.25 g/mol	[7][9]
IUPAC Name	[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate	[5][7]
CAS Number	1192500-31-4	[5][7]
XLogP3	-1.8	[9]
Hydrogen Bond Donor Count	2	[9]
Hydrogen Bond Acceptor Count	6	[9]
Rotatable Bond Count	3	[9]
Topological Polar Surface Area	139 Å <sup>2</sup>	[9]
Protein Binding	5.7–8.2%	[5]
Metabolism	Nil	[5]
Elimination Half-life	~2 hours	[10][11]
Volume of Distribution	~22 L	[11]
Excretion	Kidney (97%)	[5]

## Mechanism of Action

**Avibactam** is a potent inhibitor of a wide range of  $\beta$ -lactamase enzymes, including Ambler class A, class C, and some class D enzymes.<sup>[1][2][4][5]</sup> It functions by a unique, reversible covalent mechanism.<sup>[1][3]</sup>

The inhibition process involves the following steps:

- **Acylation:** The serine residue in the active site of the  $\beta$ -lactamase enzyme attacks the carbonyl group of **Avibactam**'s urea moiety. This leads to the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.<sup>[1][3]</sup>
- **Deacylation (Recyclization):** Unlike other  $\beta$ -lactamase inhibitors that undergo hydrolysis and degradation, the reaction with **Avibactam** is reversible.<sup>[1][3]</sup> The acyl-enzyme complex can undergo deacylation, which results in the regeneration of intact, active **Avibactam**.<sup>[1]</sup> This recyclization is a slow process, effectively sequestering the  $\beta$ -lactamase and preventing it from inactivating  $\beta$ -lactam antibiotics.<sup>[12]</sup>



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Caption: Reversible covalent inhibition of  $\beta$ -lactamase by **Avibactam**.

## In Vitro Activity

The efficacy of **Avibactam** is demonstrated by its ability to restore the activity of  $\beta$ -lactam antibiotics against resistant bacterial strains. This is quantified by the minimum inhibitory concentration (MIC).

## Quantitative Antimicrobial Activity

The following tables summarize the in vitro activity of ceftazidime-**avibactam** against various Gram-negative bacteria. **Avibactam** is typically tested at a fixed concentration of 4  $\mu\text{g/mL}$ .

Table 2: In Vitro Activity of Ceftazidime-**Avibactam** against Enterobacteriaceae[13]

Organism	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Susceptibility (%)
Escherichia coli	0.25	0.5	>99
Klebsiella pneumoniae	0.5	2	>99
Enterobacter cloacae	0.5	2	>99
Citrobacter freundii	0.5	2	>99
Proteus mirabilis	≤0.25	0.5	100
Serratia marcescens	1	4	>98

Table 3: In Vitro Activity of Ceftazidime-**Avibactam** against *Pseudomonas aeruginosa*[13]

Resistance Profile	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Susceptibility (%)
All Isolates	2	8	~95
Meropenem-Resistant	4	16	~85

## Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize **Avibactam**.

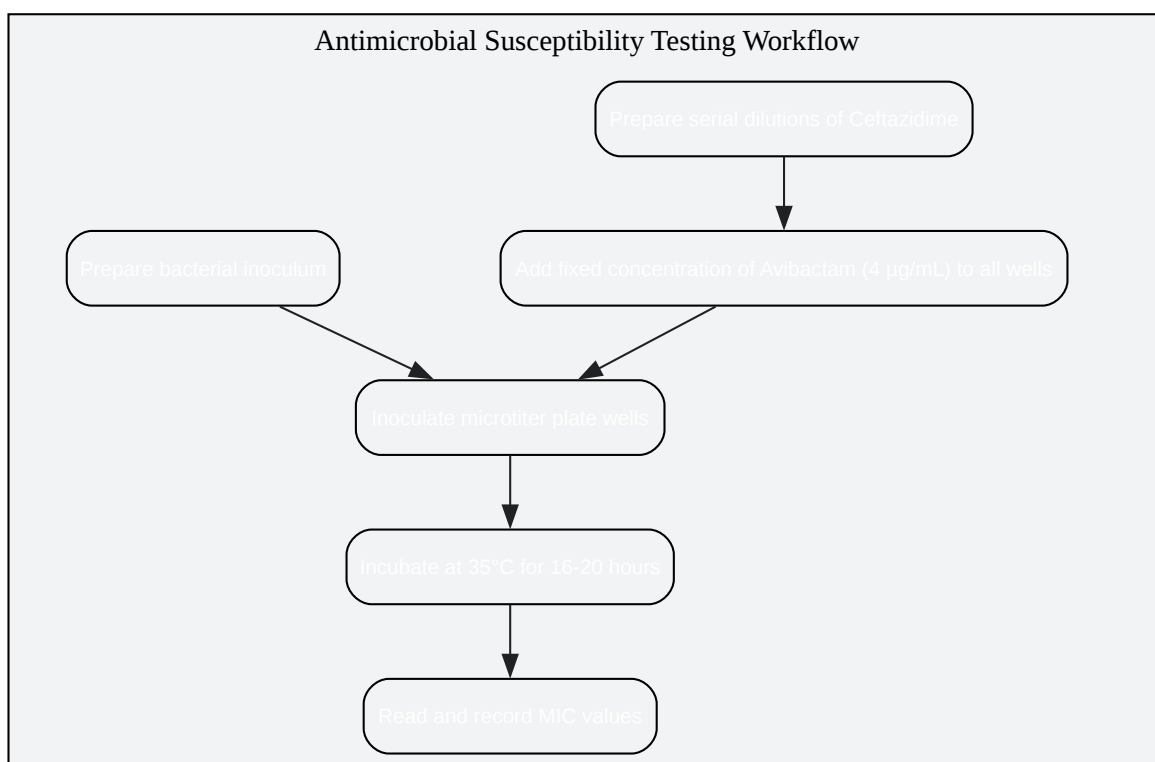
### Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of ceftazidime in combination with a fixed concentration of **Avibactam** against various bacterial isolates.

Methodology:

- Method: Broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][14]
- Media: Cation-adjusted Mueller-Hinton broth.

- **Avibactam Concentration:** A fixed concentration of 4 µg/mL of **Avibactam** is used.[1][14]
- **Ceftazidime Concentration:** Two-fold serial dilutions of ceftazidime are prepared.[1]
- **Inoculum:** Bacterial suspensions are prepared to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- **Incubation:** Plates are incubated at 35°C for 16-20 hours.
- **Endpoint:** The MIC is defined as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism.



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Caption: Workflow for MIC determination by broth microdilution.

## X-ray Crystallography of Avibactam-Enzyme Complex

Objective: To determine the three-dimensional structure of **Avibactam** covalently bound to a  $\beta$ -lactamase enzyme.

Methodology:

- **Protein Purification:** The target  $\beta$ -lactamase (e.g., AmpC from *P. aeruginosa*) is overexpressed and purified.
- **Complex Formation:** The purified enzyme is incubated with an excess of **Avibactam** to form the covalent complex.
- **Crystallization:** The **Avibactam**-enzyme complex is crystallized using vapor diffusion (hanging or sitting drop) methods with various crystallization screens.
- **Data Collection:** X-ray diffraction data are collected from the crystals at a synchrotron source.
- **Structure Determination:** The structure is solved by molecular replacement using a known  $\beta$ -lactamase structure as a search model.
- **Refinement:** The model is refined against the diffraction data to obtain the final high-resolution structure. A high-resolution structure of **avibactam** bound to a class C  $\beta$ -lactamase, AmpC, from *P. aeruginosa* was obtained, which provided insight into the mechanism of both acylation and recyclization.<sup>[1][3]</sup>

## Enzyme Kinetics

Objective: To characterize the kinetics of  $\beta$ -lactamase inhibition by **Avibactam**, including the on-rate for acylation and the off-rate for deacylation.

Methodology:

- **On-rate ( $k_{on}$ ) Measurement:**
  - The  $\beta$ -lactamase enzyme is pre-incubated with varying concentrations of **Avibactam** for different time intervals.

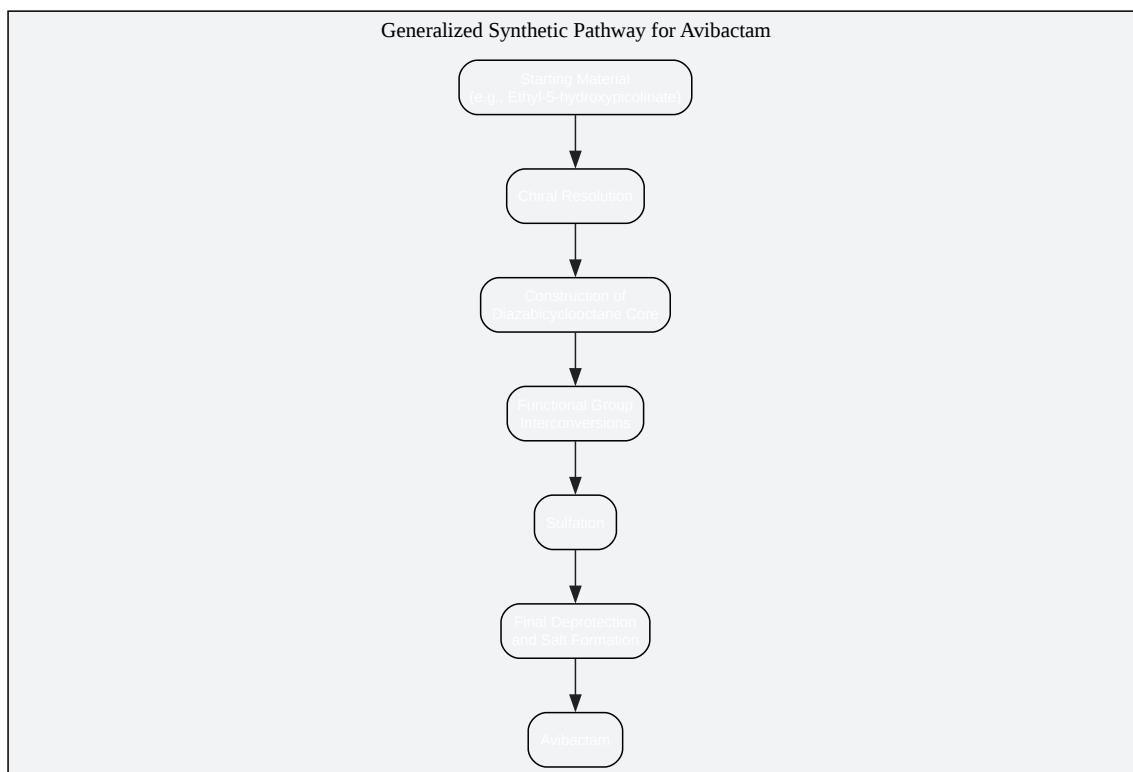
- The remaining enzyme activity is measured by adding a chromogenic  $\beta$ -lactam substrate (e.g., nitrocefin) and monitoring the change in absorbance over time.
- The apparent second-order rate constant ( $k_{on}$ ) is determined by plotting the observed rate of inactivation against the inhibitor concentration.
- Off-rate ( $k_{off}$ ) Measurement (Jump Dilution Method):
  - The enzyme is incubated with a saturating concentration of **Avibactam** to form the acyl-enzyme complex.
  - The complex is then rapidly diluted into a solution containing a chromogenic substrate.
  - The return of enzyme activity is monitored over time as **Avibactam** dissociates from the enzyme.
  - The first-order rate constant for deacylation ( $k_{off}$ ) is determined by fitting the data to an exponential recovery curve. Using the TEM-1 enzyme, the deacylation off-rate was measured to be  $0.045 \text{ min}^{-1}$ .[\[15\]](#)

## Synthesis of Avibactam

The synthesis of **Avibactam** is a complex, multi-step process.[\[6\]](#) Several synthetic routes have been developed, often starting from commercially available materials like ethyl-5-hydroxypicolinate or Boc-benzyl-glutamate.[\[16\]](#)[\[17\]](#) Key steps in these syntheses typically involve:

- Chiral Resolution: Lipase-catalyzed resolution is used to establish the correct stereochemistry.[\[16\]](#)
- Ring Formation: Construction of the diazabicyclo[3.2.1]octane core structure.
- Functional Group Manipulations: Introduction of the carbamoyl and sulfate groups, often involving protection and deprotection steps.[\[6\]](#)[\[16\]](#)[\[17\]](#)
- Sulfation: A one-pot debenzylation/sulfation reaction is a key step in some efficient synthetic routes.[\[16\]](#)[\[17\]](#)





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Caption: A generalized overview of the synthetic steps for **Avibactam**.

## Conclusion

**Avibactam** represents a significant advancement in the field of antibacterial therapy. Its novel chemical structure, distinct from traditional  $\beta$ -lactams, and its unique reversible covalent mechanism of action provide a powerful tool against a broad spectrum of  $\beta$ -lactamase-producing Gram-negative pathogens.[1][2][4] The data and methodologies presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to understand and build upon the success of this important molecule in addressing the ongoing challenge of antimicrobial resistance.

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